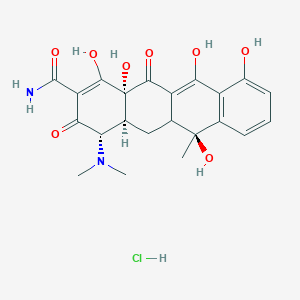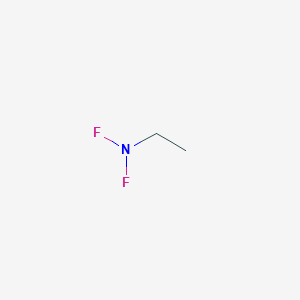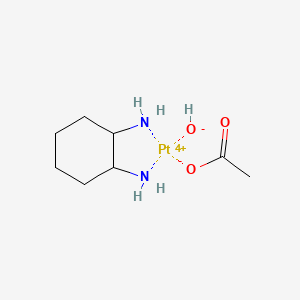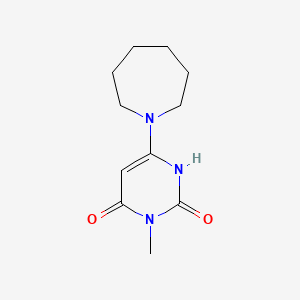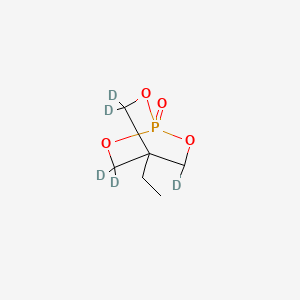
Trimethylolpropane (1,1,4,4,5-D5) Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylolpropane (1,1,4,4,5-D5) Phosphate is a stable isotope-labeled compound with the molecular formula C6D5H6O4P and a molecular weight of 183.154. It is a derivative of Trimethylolpropane Phosphate, which is known for its applications in various fields, including chemistry and biology .
Preparation Methods
The synthesis of Trimethylolpropane (1,1,4,4,5-D5) Phosphate typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The general synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of butanal with formaldehyde to form an intermediate compound.
Cannizaro Reaction: The intermediate undergoes a Cannizaro reaction in the presence of sodium hydroxide to yield Trimethylolpropane.
Phosphorylation: The final step involves the phosphorylation of Trimethylolpropane using a phosphorylating agent to obtain this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Trimethylolpropane (1,1,4,4,5-D5) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trimethylolpropane (1,1,4,4,5-D5) Phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in the study of anti-epileptic drugs due to its role as a gamma-aminobutyric acid receptor antagonist.
Industry: The compound is used as a chemical reference for qualitative and quantitative analysis in various industrial applications
Mechanism of Action
Trimethylolpropane (1,1,4,4,5-D5) Phosphate exerts its effects by acting as a gamma-aminobutyric acid receptor antagonist. This interaction leads to the inhibition of gamma-aminobutyric acid-mediated neurotransmission, which can result in convulsions, seizures, and other neuromuscular-related episodes. The molecular targets involved include gamma-aminobutyric acid receptors and associated signaling pathways.
Comparison with Similar Compounds
Trimethylolpropane (1,1,4,4,5-D5) Phosphate can be compared with other similar compounds, such as:
Trimethylolpropane Phosphate: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
Trimethylolethane Phosphate: A similar compound with a slightly different molecular structure, used in similar applications.
Pentaerythritol Phosphate: Another related compound with multiple hydroxy groups, used in the production of resins and coatings.
Properties
Molecular Formula |
C6H11O4P |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
3,3,5,5,8-pentadeuterio-4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3/i3D,4D2,5D2 |
InChI Key |
BYEFHDZWRALTEN-CZMJLJOYSA-N |
Isomeric SMILES |
[2H]C1C2(C(OP(=O)(O1)OC2([2H])[2H])([2H])[2H])CC |
Canonical SMILES |
CCC12COP(=O)(OC1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


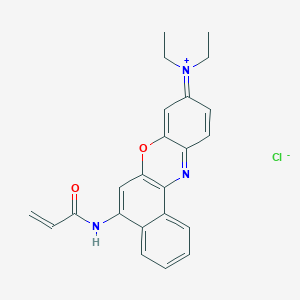
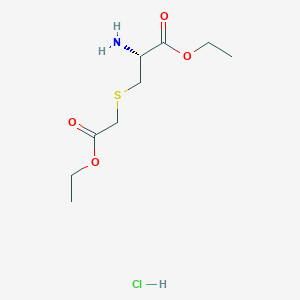
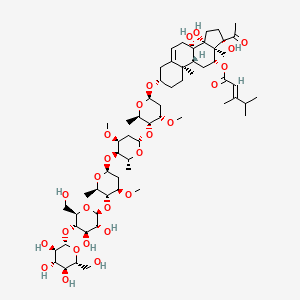
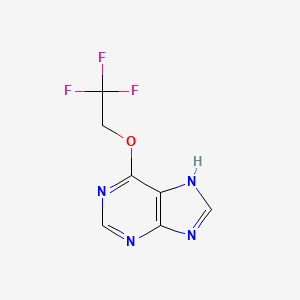
![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
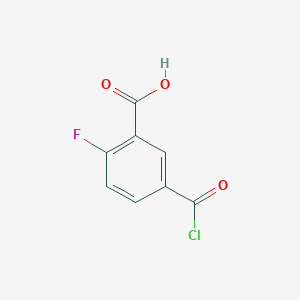
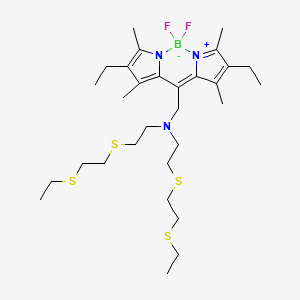
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
